molecular formula C11H12FN5 B7095325 6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine

Cat. No.: B7095325
M. Wt: 233.24 g/mol
InChI Key: BGEUOHAUWHPOIG-UHFFFAOYSA-N
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Description

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrimidine ring and a pyrazolylcyclopropylmethyl group attached to the nitrogen atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolylcyclopropylmethyl intermediate: This step involves the reaction of pyrazole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Fluorination of pyrimidine: The pyrimidine ring is fluorinated at the 6th position using a fluorinating agent like Selectfluor.

    Coupling reaction: The pyrazolylcyclopropylmethyl intermediate is then coupled with the fluorinated pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases.

    Pharmacology: The compound is studied for its potential therapeutic effects and pharmacokinetic properties.

    Biology: It is used in biological assays to study its effects on cellular processes and enzyme activities.

    Industry: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its catalytic activity and thereby disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.

    Fluoropyrimidine derivatives: Compounds with fluorine substitution on the pyrimidine ring, used in various therapeutic applications.

Uniqueness

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazolylcyclopropylmethyl group enhances its binding affinity to protein kinases, making it a promising candidate for drug development.

Properties

IUPAC Name

6-fluoro-N-[(1-pyrazol-1-ylcyclopropyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-9-6-10(15-8-14-9)13-7-11(2-3-11)17-5-1-4-16-17/h1,4-6,8H,2-3,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEUOHAUWHPOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=CC(=NC=N2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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